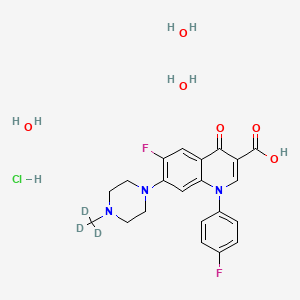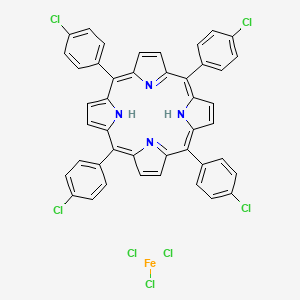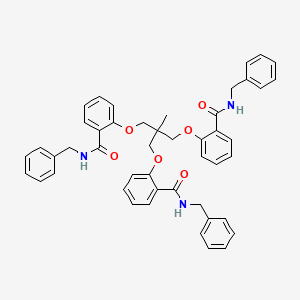
Difloxacin D3 hydrochloride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difloxacin D3 hydrochloride trihydrate: is a synthetic fluoroquinolone antibiotic. It is a deuterium-labeled derivative of difloxacin, which is used primarily in veterinary medicine. The compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difloxacin D3 hydrochloride trihydrate involves the incorporation of deuterium atoms into the difloxacin moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then crystallized and purified to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions: Difloxacin D3 hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various hydroquinolone compounds .
Scientific Research Applications
Chemistry: Difloxacin D3 hydrochloride trihydrate is used as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. Its isotopic labeling makes it valuable for studying the pharmacokinetics and metabolism of difloxacin .
Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the efficacy of fluoroquinolone antibiotics. It helps in understanding how bacteria interact with these antibiotics at the molecular level .
Medicine: Research focuses on its antibacterial properties and potential use in treating infections .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of fluoroquinolone antibiotics. It serves as a standard for ensuring the consistency and efficacy of these drugs .
Mechanism of Action
Difloxacin D3 hydrochloride trihydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and recombination. By interfering with these processes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different pharmacokinetics.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its high efficacy against respiratory pathogens.
Uniqueness: Difloxacin D3 hydrochloride trihydrate is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in research .
Properties
Molecular Formula |
C21H26ClF2N3O6 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride |
InChI |
InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;; |
InChI Key |
SQHQDGFUHKBUDY-HCUZFQMISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)

